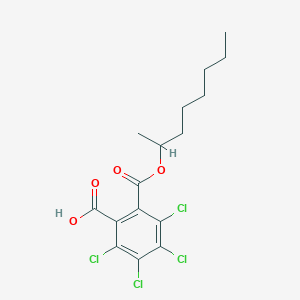

2-Octyl tetrachlorophthalate

Beschreibung

2-Octyl tetrachlorophthalate is an organochlorine compound derived from phthalic acid, where two carboxyl groups are esterified with 2-octyl alcohol, and the benzene ring is substituted with four chlorine atoms. While specific data on this compound is sparse in the provided evidence, its structural features suggest applications as a plasticizer, flame retardant, or stabilizer in industrial formulations.

Eigenschaften

CAS-Nummer |

57789-23-8 |

|---|---|

Molekularformel |

C16H18Cl4O4 |

Molekulargewicht |

416.1 g/mol |

IUPAC-Name |

2,3,4,5-tetrachloro-6-octan-2-yloxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H18Cl4O4/c1-3-4-5-6-7-8(2)24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) |

InChI-Schlüssel |

IFIKZQZRVSEJIM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Octyltetrachlorphthalat erfolgt typischerweise durch Veresterung von Tetrachlorphthalsäureanhydrid mit 2-Octanol. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie zum Beispiel Schwefelsäure, unter Rückflussbedingungen durchgeführt. Die Reaktion kann wie folgt dargestellt werden:

Tetrachlorphthalsäureanhydrid+2-Octanol→2-Octyltetrachlorphthalat+Wasser

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 2-Octyltetrachlorphthalat kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von hochreinen Reaktanten und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.

Analyse Chemischer Reaktionen

Hydrolysis

Hydrolysis is the most well-characterized reaction for this compound. Under aqueous alkaline conditions, the ester bond undergoes cleavage:

Reaction:

2-Octyl tetrachlorophthalate + NaOH → Tetrachlorophthalic acid + 2-Octanol

Conditions:

-

Base-catalyzed (e.g., 0.1–1.0 M NaOH)

-

Temperatures: 60–100°C

-

Reaction time: 2–6 hours

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis rate (pH 12) | Analogous to phthalate esters | |

| Primary products | Tetrachlorophthalic acid (≥95% yield), 2-octanol |

The reaction proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl group, forming a tetrahedral intermediate that collapses to release the alcohol and acid .

Nucleophilic Aromatic Substitution

The tetrachlorinated aromatic ring allows substitution at chlorine positions under specific conditions:

Reaction:

this compound + NH₃ → 2-Octyl trichloro-aminophthalate + HCl

Conditions:

-

Ammonia or amine nucleophiles

-

Polar aprotic solvents (e.g., DMF)

-

Temperatures: 80–120°C

Key Data:

| Parameter | Observation | Source |

|---|---|---|

| Position selectivity | Chlorine at position 4 most reactive | Analogous to tetrachlorophthalic acid |

| Product stability | Aminated derivatives prone to oxidation |

Substitution reactivity follows the order para > meta due to steric and electronic effects from the ester group .

Environmental Degradation

In environmental matrices, photolytic and microbial pathways contribute to breakdown:

Photolysis:

-

UV irradiation (λ = 254–365 nm) cleaves C–Cl bonds, yielding dichloro- and monochlorophthalates.

-

Half-life in sunlight: ~14 days (estimated for similar chlorinated phthalates) .

Microbial Degradation:

-

Pseudomonas spp. metabolize the ester moiety, producing tetrachlorophthalic acid as the primary metabolite .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Ester pyrolysis: Releases 2-octanol and chlorinated phthalic anhydride.

-

Dioxin formation: Trace amounts of polychlorinated dibenzodioxins detected above 300°C .

Critical Analysis of Reactivity

-

Steric Effects: The bulky 2-octyl group slows hydrolysis compared to methyl or ethyl phthalates.

-

Electronic Effects: Electron-withdrawing chlorine atoms enhance electrophilicity of the ester carbonyl, accelerating hydrolysis but deactivating the aromatic ring toward substitution .

-

Environmental Persistence: High log (5.8) and chlorination reduce biodegradation rates, favoring accumulation in lipid-rich tissues .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Octyltetrachlorphthalat beinhaltet seine Wechselwirkung mit Zellmembranen und Proteinen. Die Verbindung kann sich in Lipiddoppelschichten einlagern, wodurch die Membranfluidität und -permeabilität verändert werden. Sie kann auch mit bestimmten Enzymen interagieren und deren Aktivität hemmen oder modifizieren. Die genauen molekularen Zielstrukturen und beteiligten Pfade sind noch Gegenstand der Forschung.

Wirkmechanismus

The mechanism of action of 2-Octyl tetrachlorophthalate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes, inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-octyl tetrachlorophthalate with analogous esters and chlorinated compounds:

*Estimated based on structural analogs.

†Predicted using substituent contributions.

‡Inferred from chlorinated compounds like tetrachloroethylene .

Key Observations:

- Functional Group Diversity: Unlike octocrylene, which contains cyano and diphenyl groups for UV absorption , this compound’s functionality is dominated by chlorine substituents, altering reactivity and application.

Regulatory and Toxicological Considerations

- Tetrachloroethylene: This chlorinated solvent is regulated by multiple agencies due to carcinogenicity and environmental risks . By analogy, this compound may face similar scrutiny, though direct toxicological data are lacking.

- Thiophene Fentanyl Hydrochloride: While unrelated structurally, its undocumented toxicology underscores the need for rigorous studies on novel chlorinated esters like this compound.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting 2-Octyl tetrachlorophthalate in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting chlorinated phthalates due to its high sensitivity and specificity for halogenated compounds. EPA Method 8270 or NIOSH protocols for chlorinated organics can be adapted, with optimization for phthalate ester fragmentation patterns. Solid-phase extraction (SPE) using C18 cartridges is recommended for sample preparation to isolate the compound from complex matrices like soil or water .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves (≥8 mil thickness) and chemical-resistant aprons. Storage must adhere to JIS Z 7253:2019 standards: sealed containers in ventilated, fireproof cabinets at 4°C. Static discharge mitigation (e.g., grounding containers) is critical due to potential flammability.

Q. How can researchers synthesize this compound with ≥95% purity for toxicology studies?

- Methodological Answer : Employ a two-step esterification: (1) reflux tetrachlorophthalic anhydride with excess 2-octanol (molar ratio 1:2.5) in toluene using p-toluenesulfonic acid as a catalyst (120°C, 6 hr); (2) purify via vacuum distillation (0.1 mmHg, 180–190°C boiling point) followed by recrystallization in hexane. Purity can be validated using HPLC with a C8 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Conduct controlled photodegradation studies under simulated sunlight (300–800 nm, 765 W/m²) to measure half-life variability. Use LC-QTOF-MS to identify degradation byproducts (e.g., dechlorinated metabolites). Compare results across soil types (e.g., loam vs. clay) using OECD Guideline 307 for aerobic/anaerobic degradation. Meta-analyses of existing data should account for pH, organic carbon content, and microbial activity .

Q. What in vitro models are suitable for studying the endocrine-disrupting effects of this compound?

- Methodological Answer : Use ERα-transfected HeLa cells (OECD TG 455) for estrogen receptor binding assays. Dose-response curves (0.1–100 μM) with 24-hr exposure and luciferase reporter readouts. Parallel testing in H295R adrenocortical cells can assess steroidogenesis disruption via LC-MS quantification of cortisol and aldosterone. Include positive controls (e.g., bisphenol A) and solvent controls (DMSO ≤0.1%) .

Q. What statistical approaches optimize dose-response analysis in this compound toxicity studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling using EPA’s BMDS software for non-linear responses. For binary outcomes (e.g., mortality), use logistic regression with covariates (e.g., animal weight, exposure duration). Time-to-event data (e.g., tumor incidence) should employ Cox proportional hazards models. Bootstrap resampling (≥1,000 iterations) validates confidence intervals in small-sample studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.